molecular formula C22H24FNO3 B066964 3-Quinuclidinyl 4-fluoromethylbenzilate CAS No. 168104-70-9

3-Quinuclidinyl 4-fluoromethylbenzilate

Cat. No. B066964
CAS RN: 168104-70-9
M. Wt: 369.4 g/mol
InChI Key: WYNSCFORRAXQPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Quinuclidinyl 4-fluoromethylbenzilate (QNB) is a chemical compound that belongs to the family of anticholinergic agents. It is a potent muscarinic receptor antagonist that has been used in scientific research for a variety of purposes. QNB is a colorless, odorless, and tasteless powder that is soluble in water and organic solvents.

Mechanism of Action

3-Quinuclidinyl 4-fluoromethylbenzilate acts as a competitive antagonist of the muscarinic acetylcholine receptor. It binds to the receptor and prevents acetylcholine from binding, thereby inhibiting the downstream signaling pathways that are activated by the receptor. This results in a decrease in the activity of the parasympathetic nervous system, which is responsible for controlling various bodily functions such as digestion, heart rate, and breathing.
Biochemical and Physiological Effects:
3-Quinuclidinyl 4-fluoromethylbenzilate has a number of biochemical and physiological effects. It can cause dry mouth, blurred vision, tachycardia, and urinary retention. It can also cause cognitive impairment, hallucinations, and delirium. These effects are due to the inhibition of the parasympathetic nervous system and the resulting imbalance between the sympathetic and parasympathetic nervous systems.

Advantages and Limitations for Lab Experiments

3-Quinuclidinyl 4-fluoromethylbenzilate has several advantages for lab experiments. It is a potent and selective antagonist of the muscarinic acetylcholine receptor, which makes it a valuable tool for studying the receptor system. It is also relatively stable and easy to handle. However, 3-Quinuclidinyl 4-fluoromethylbenzilate has some limitations. It is toxic and can be dangerous if mishandled. It is also expensive and not widely available.

Future Directions

There are several future directions for research on 3-Quinuclidinyl 4-fluoromethylbenzilate. One area of interest is the development of new muscarinic receptor antagonists that are more selective and less toxic than 3-Quinuclidinyl 4-fluoromethylbenzilate. Another area of interest is the use of 3-Quinuclidinyl 4-fluoromethylbenzilate as a tool to study the role of muscarinic receptors in various disease states, such as Alzheimer's disease and Parkinson's disease. Finally, there is interest in the development of new methods for synthesizing 3-Quinuclidinyl 4-fluoromethylbenzilate that are more efficient and environmentally friendly.

Synthesis Methods

3-Quinuclidinyl 4-fluoromethylbenzilate can be synthesized by reacting 4-fluorobenzyl chloride with 3-quinuclidinol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

3-Quinuclidinyl 4-fluoromethylbenzilate has been used extensively in scientific research as a tool to study the muscarinic acetylcholine receptor system. It has been used to characterize the binding sites of muscarinic receptors, to study receptor-ligand interactions, and to investigate the structure and function of the receptor. 3-Quinuclidinyl 4-fluoromethylbenzilate has also been used as a reference compound to evaluate the potency and efficacy of other muscarinic receptor antagonists.

properties

CAS RN

168104-70-9

Product Name

3-Quinuclidinyl 4-fluoromethylbenzilate

Molecular Formula

C22H24FNO3

Molecular Weight

369.4 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl 2-[4-(fluoromethyl)phenyl]-2-hydroxy-2-phenylacetate

InChI

InChI=1S/C22H24FNO3/c23-14-16-6-8-19(9-7-16)22(26,18-4-2-1-3-5-18)21(25)27-20-15-24-12-10-17(20)11-13-24/h1-9,17,20,26H,10-15H2

InChI Key

WYNSCFORRAXQPA-UHFFFAOYSA-N

SMILES

C1CN2CCC1C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=C(C=C4)CF)O

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=C(C=C4)CF)O

synonyms

3-quinuclidinyl 4-fluoromethylbenzilate
3-quinuclidinyl 4-fluoromethylbenzilate, (R-(R*,S*))-isomer
3-quinuclidinyl 4-fluoromethylbenzilate, (S-(R*,R*))-isomer
3-quinuclidinyl 4-fluoromethylbenzilate, (S-(R*,S*))-isomer
3-quinuclidinyl 4-fluoromethylbenzilate, 18F-labeled
FMeQNB

Origin of Product

United States

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